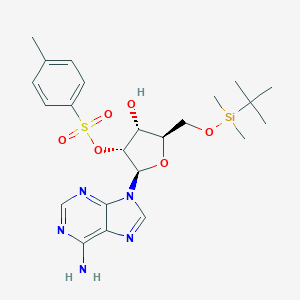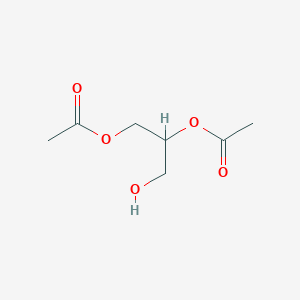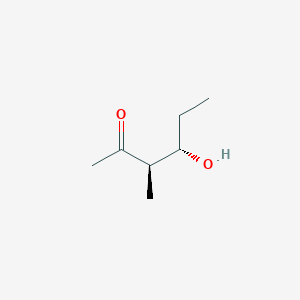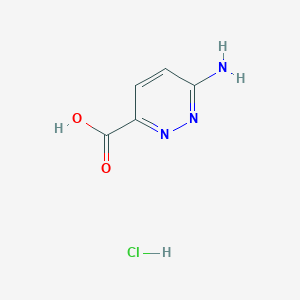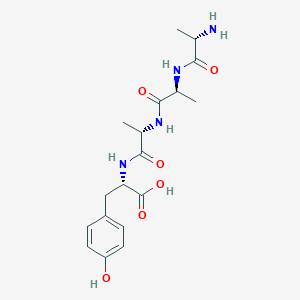
H-Ala-Ala-Ala-Tyr-OH
Descripción general
Descripción
Aplicaciones Científicas De Investigación
H-Ala-Ala-Ala-Tyr-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: The tetrapeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.
Industry: The compound is used in the development of biomaterials and as a building block for synthetic polymers.
Mecanismo De Acción
Target of Action
H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues and one tyrosine (Tyr) residue It is known that peptides can interact with various targets, including enzymes, receptors, and transport proteins, depending on their sequence and structure .
Mode of Action
Peptides generally exert their effects by binding to their target proteins and modulating their activity . The presence of the tyrosine residue in the peptide sequence might allow for specific interactions due to the aromatic ring and the hydroxyl group of tyrosine .
Biochemical Pathways
Peptides can influence various biochemical pathways depending on their target proteins . For instance, they can modulate enzymatic reactions, signal transduction pathways, or transport processes .
Pharmacokinetics
Peptides generally have good bioavailability when administered via injection . They can be distributed throughout the body and can be metabolized by various enzymes, primarily peptidases . The resulting metabolites can then be excreted via the kidneys .
Result of Action
Peptides can have various effects at the molecular and cellular level, depending on their target proteins . For instance, they can modulate enzymatic activity, alter cell signaling, or influence transport processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Tyr-OH can be achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using reagents such as carbodiimides or mixed anhydrides. Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to prevent unwanted side reactions. The final deprotection step yields the desired tetrapeptide.
Enzymatic synthesis, on the other hand, employs L-amino acid ligases to catalyze the formation of peptide bonds between amino acids. This method is more environmentally friendly and can achieve high yields and specificity. For instance, the L-amino acid ligase from Bacillus subtilis has been used to synthesize Ala-Tyr dipeptides efficiently .
Industrial Production Methods
Industrial production of this compound can leverage biotechnological approaches involving recombinant DNA technology to express peptide-synthesizing enzymes in microbial hosts. This method allows for large-scale production with high purity and reduced environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-Ala-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the carboxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, which are important in protein aggregation studies.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Ala-Tyr-OH: A tripeptide with similar properties but lacking one alanine residue.
H-Ala-Tyr-OH: A dipeptide that is simpler and has different solubility and stability characteristics.
H-Tyr-OH: A single amino acid with distinct biochemical properties.
Uniqueness
H-Ala-Ala-Ala-Tyr-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of three alanine residues provides flexibility, while the tyrosine residue offers a reactive site for various biochemical modifications.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRQBHORYFZFT-RMIALFOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


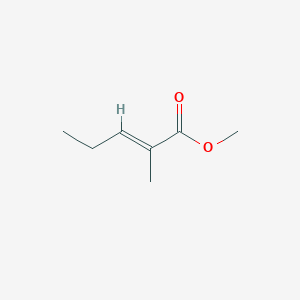
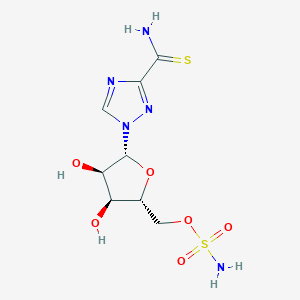
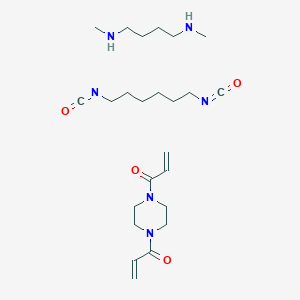
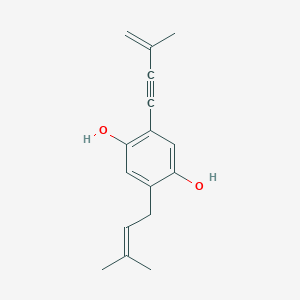
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B55328.png)
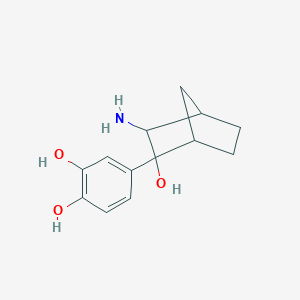
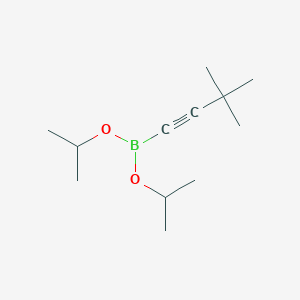
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
